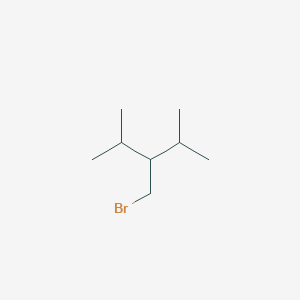

3-(Bromomethyl)-2,4-dimethylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

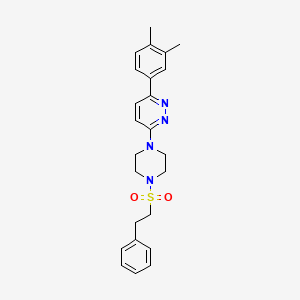

Compounds like “3-(Bromomethyl)-2,4-dimethylpentane” belong to a class of organic compounds known as alkyl halides. They contain a halogen atom (in this case, bromine) attached to an alkyl group .

Molecular Structure Analysis

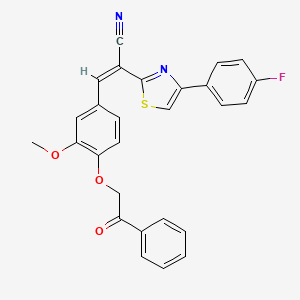

The molecular structure of a compound like “3-(Bromomethyl)-2,4-dimethylpentane” would consist of a pentane backbone with two methyl groups attached to the 2nd and 4th carbons and a bromomethyl group attached to the 3rd carbon .Chemical Reactions Analysis

Alkyl halides are known to undergo various types of reactions, including nucleophilic substitution and elimination reactions . The specific reactions that “3-(Bromomethyl)-2,4-dimethylpentane” would undergo are not specified in the literature.Scientific Research Applications

Synthesis of Block Copolymers

“3-(Bromomethyl)-2,4-dimethylpentane” can be utilized in the synthesis of block copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This process allows for the creation of poly(styrene-b-methyl methacrylate) block copolymers, which have significant applications in materials science, particularly in creating novel materials with tailored properties .

Organic Building Blocks

This compound serves as an organic building block for the preparation of beta-substituted acrylates . These acrylates are crucial in the production of polymers with specific functionalities that are used in coatings, adhesives, and sealants .

Synthesis of Beta-Lactams

Beta-lactams, which form the core of several antibiotic drugs, can be synthesized through the cyclization of amides derived from “3-(Bromomethyl)-2,4-dimethylpentane”. This application is vital in pharmaceutical research for developing new antibacterial agents .

Inhibitor for Collagen Synthesis

In medical research, derivatives of “3-(Bromomethyl)-2,4-dimethylpentane” can act as inhibitors for collagen synthesis. This has potential applications in the treatment of fibrotic diseases and in controlling excessive scar tissue formation .

Study of Potassium Channels

The compound is employed in neuroscience to study potassium channels and their functions. Understanding these channels is essential for developing treatments for neurological disorders .

Alpha-Tocotrienol Metabolism

It also serves as an inhibitor in the study of alpha-tocotrienol metabolism. Alpha-tocotrienol is a form of Vitamin E, and its metabolism is significant in understanding its role in human health and disease .

Mechanism of Action

Target of Action

Brominated compounds are known to interact with various biological targets, including proteins and enzymes, which can lead to changes in cellular functions .

Mode of Action

Brominated compounds are known to participate in various chemical reactions, such as suzuki–miyaura coupling . This process involves a palladium-catalyzed cross-coupling reaction, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Brominated compounds can potentially affect various metabolic pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of similar compounds can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Brominated compounds can potentially cause various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

properties

IUPAC Name |

3-(bromomethyl)-2,4-dimethylpentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVJELFGOVIAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2,4-dimethylpentane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)